molecular formula C8H7NOS B1603221 7-Methoxybenzo[d]thiazole CAS No. 2942-12-3

7-Methoxybenzo[d]thiazole

Cat. No. B1603221
CAS RN: 2942-12-3
M. Wt: 165.21 g/mol
InChI Key: MEUVJZUXJFJIQE-UHFFFAOYSA-N
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Description

7-Methoxybenzo[d]thiazole (7-MBT) is a heterocyclic aromatic compound that has been widely used in a variety of scientific applications. It is a versatile molecule that has been studied for its ability to act as a ligand, a catalyst, and a drug. 7-MBT is also used in the synthesis of other compounds and has been used in the development of new pharmaceuticals.

Scientific Research Applications

  • Anticonvulsant Activity : Zhang et al. (2010) synthesized derivatives of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, starting from 5-methoxybenzo[d]thiazol-2-amine. These compounds demonstrated significant anticonvulsant activity in mice, with some derivatives showing promising therapeutic potential (Zhang et al., 2010).

  • Anticancer Agents : A study by Lu et al. (2009) identified a series of 4-substituted methoxybenzoyl-aryl-thiazoles as novel anticancer agents. These compounds were synthesized through structural modifications and showed improved antiproliferative activity against melanoma and prostate cancer cells, suggesting their potential as cancer therapeutics (Lu et al., 2009).

  • Cell Cycle Regulation and Apoptosis : Kumbhare et al. (2014) synthesized isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, which exhibited anti-cancer activity by inducing G2/M cell cycle arrest and apoptosis through p53 activation in cancer cell lines. This study highlights the potential of these compounds in cancer therapy (Kumbhare et al., 2014).

  • Inhibition of Neuraminidase : Yilin et al. (2016) synthesized novel compounds that inhibited neuraminidase of the influenza H1N1 virus. Some of these compounds, including ones with the scaffold of 2-(2-(2-methoxybenzylidene)hydrazinyl)thiazole, displayed moderate influenza NA inhibitory activity, which is crucial for developing antiviral therapies (Yilin et al., 2016).

  • et al. (2019) conducted a study on thiadiazole derivatives synthesized from methyl 4-methoxybenzoate, evaluating their potential as inhibitors against β-glucuronidase enzyme. These compounds showed significant inhibitory activity, suggesting their therapeutic potential in diseases where β-glucuronidase plays a role (Taha et al., 2019).
  • Synthesis and Structure Analysis : Du and Wu (2020) focused on the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, starting from 6-methoxybenzo[d]thiazol-2-amine. The structural analysis provided insights into the stabilization of the crystal structure, contributing to the understanding of molecular interactions in these compounds (Du & Wu, 2020).

  • Insecticidal Activity : Xian (2011) synthesized a series of 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines with notable insecticidal activity. This work highlights the potential application of these compounds in agricultural pest control (Xian, 2011).

  • Antimicrobial and Anticancer Properties : Al-Mutabagani et al. (2021) explored thiazolyl-ethylidene hydrazino-thiazole derivatives for their antimicrobial and anticancer properties. These compounds were effective against various bacteria and showed cytotoxic activities against different cancer cell lines, indicating their potential as therapeutic agents (Al-Mutabagani et al., 2021).

properties

IUPAC Name

7-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-7-4-2-3-6-8(7)11-5-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUVJZUXJFJIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618897
Record name 7-Methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxybenzo[d]thiazole

CAS RN

2942-12-3
Record name 7-Methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Broudic, A Pacheco-Benichou, C Fruit, T Besson - Molecules, 2022 - mdpi.com
We report herein on a catalytic system involving palladium and copper to achieve the cyclization of N-arylcyanothioformamides and the synthesis of 2-cyanobenzothiazoles. The CH …
Number of citations: 2 www.mdpi.com
CA Boateng, AN Nilson, R Placide… - Journal of Medicinal …, 2023 - ACS Publications
Pharmacological targeting of the dopamine D 4 receptor (D 4 R)─expressed in brain regions that control cognition, attention, and decision-making─could be useful for several …
Number of citations: 0 pubs.acs.org
CA Boateng, AN Nilson, R Placide, ML Pham… - 2022 - chemrxiv.org
The dopamine D4 receptor (D4R), a G protein-coupled receptor, is predominantly expressed in the prefrontal cortex in which it plays an important role in cognition, attention, and …
Number of citations: 0 chemrxiv.org

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